1-Chloro-1,2,2-trifluorocyclobutane

Description

Historical Context of Fluorinated Cyclobutane (B1203170) Synthesis and Characterization

The synthesis of fluorinated cyclobutanes dates back to the mid-20th century, with early academic reports appearing around 1960. acs.org Initial research efforts were foundational, focusing on the development of synthetic methodologies to construct the strained four-membered ring and introduce fluorine atoms. These early syntheses often involved [2+2] cycloaddition reactions of fluoroalkenes, which provided a direct route to the cyclobutane core.

Characterization in this era relied heavily on techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze the conformation of the products, such as the cis and trans isomers of related molecules like 1,2-dichloro-2,3,3-trifluorocyclobutane. acs.org These foundational studies were crucial in establishing the fundamental chemistry and structural properties of this class of compounds, paving the way for more complex investigations. The development of methods for creating chiral fluorinated cyclobutane derivatives is a more recent challenge that synthetic chemists have continued to tackle. nih.govscispace.comresearchgate.net

Evolution of Research Interests in Perfluorinated and Halogenated Cyclobutanes

Research interests in halogenated cyclobutanes have significantly diversified from the initial focus on synthesis and basic characterization. The unique properties imparted by fluorination have driven their exploration in various advanced applications.

Key Research Trajectories:

Medicinal Chemistry: The introduction of fluorinated motifs, including the cyclobutane ring, is a well-established strategy in drug discovery. researchgate.net Fluorine can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netchemrxiv.org Consequently, significant research has been dedicated to synthesizing functionalized fluorinated cyclobutane "building blocks"—such as amines and carboxylic acids—for incorporation into potential therapeutic agents. researchgate.netchemrxiv.org

Materials Science: The predictable and directional nature of halogen bonding has led to the use of halogenated cyclobutanes in crystal engineering. mdpi.com Researchers have demonstrated the ability to control the topology of extended molecular networks by varying the regiochemistry of halogen-bond acceptor sites on a cyclobutane scaffold. mdpi.com

Synthetic Building Blocks: Chiral fluorinated cyclobutanes are now seen as versatile intermediates for creating a wide diversity of enantioenriched molecules. nih.govscispace.comresearchgate.net Modern synthetic methods, such as rhodium-catalyzed asymmetric hydroboration, have been developed to provide access to these valuable chiral building blocks with high selectivity. nih.govscispace.com

The evolution of research demonstrates a clear shift from simply making these molecules to strategically using their distinct properties to solve complex problems in different scientific fields.

Rationale for Dedicated Academic Inquiry into 1-Chloro-1,2,2-trifluorocyclobutane

The specific compound this compound (C₄H₄ClF₃) is a subject of dedicated academic interest due to the unique combination of atoms on its cyclobutane ring. scbt.comsigmaaldrich.com The presence of both a chlorine atom and three fluorine atoms on the same small carbocycle creates a molecule with distinct reactivity and properties.

The rationale for its study can be summarized as follows:

Orthogonal Reactivity: The carbon-chlorine bond is generally more reactive and susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bonds. This difference allows for selective chemical modification at the C1 position, using the rest of the fluorinated scaffold to tune the electronic properties of the molecule.

Application as a Research Chemical: this compound is recognized as a useful biochemical for proteomics research. scbt.com Its availability as a research chemical indicates its utility as a starting material or a tool compound for more complex biological or chemical studies, where the specific arrangement of its halogen atoms is advantageous.

Properties of this compound

| Property | Value |

| CAS Number | 661-71-2 scbt.comsigmaaldrich.com |

| Molecular Formula | C₄H₄ClF₃ scbt.comsigmaaldrich.com |

| Molecular Weight | 144.52 scbt.comsigmaaldrich.com |

| Purity | ≥95% sigmaaldrich.com |

| InChI Key | ZZQYDYODFHABLC-UHFFFAOYSA-N sigmaaldrich.com |

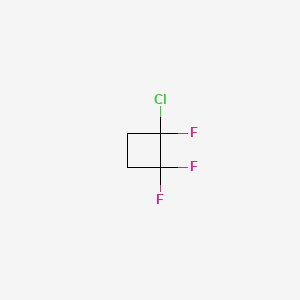

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,2,2-trifluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQYDYODFHABLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984597 | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-71-2 | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 1,2,2 Trifluorocyclobutane

Thermal Cycloaddition Strategies and Mechanistic Investigations

The thermal [2+2] cycloaddition of ethylenic precursors stands as a fundamental approach for the construction of the 1-chloro-1,2,2-trifluorocyclobutane skeleton. This method involves the reaction of chlorotrifluoroethylene (B8367) (CTFE) with ethylene (B1197577) under the influence of heat.

Elucidation of [2+2] Cycloaddition Pathways from Ethylenic Precursors

The thermal cycloaddition between chlorotrifluoroethylene and ethylene is generally understood to proceed through a stepwise mechanism involving a diradical intermediate. Unlike concerted pericyclic reactions, which are often governed by Woodward-Hoffmann rules, many thermal [2+2] cycloadditions, particularly those involving fluoroalkenes, favor a non-concerted pathway.

The reaction is initiated by the formation of a carbon-carbon single bond between the two reactant molecules, generating a 1,4-diradical. The regioselectivity of this initial bond formation is influenced by the electronic and steric properties of the substituents on the ethylenic precursors. In the case of CTFE and ethylene, the initial bond can form in two ways, leading to two possible diradical intermediates. Subsequent ring closure of these diradicals yields the cyclobutane (B1203170) ring. The stereochemistry of the final product is determined during this ring-closing step. Theoretical studies on similar thermal cycloadditions of ethylenes suggest that the transition state involves a diradicaloid species. nih.govbohrium.comnih.gov

Optimization of Reaction Conditions for Yield and Purity in Thermal Synthesis

The efficiency of the thermal synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and purity of the product include temperature, pressure, and reaction time. Due to the gaseous nature of the reactants at ambient temperature, these reactions are typically carried out in high-pressure reactors.

Table 1: Illustrative General Conditions for Thermal [2+2] Cycloaddition of Fluoroalkenes

| Parameter | General Range | Rationale |

| Temperature | 100 - 300 °C | To provide sufficient energy for C-C bond formation and diradical generation. |

| Pressure | 50 - 200 atm | To increase reactant concentration and favor the cycloaddition pathway. |

| Reaction Time | 1 - 24 hours | To allow for sufficient conversion to the desired product. |

| Solvent | Often solvent-free (gas phase) | To simplify purification and avoid solvent-related side reactions. |

Note: This table represents generalized conditions for thermal [2+2] cycloadditions of fluoroalkenes and is for illustrative purposes. Specific optimal conditions for the synthesis of this compound would require experimental determination.

Control of Oligomerization and Byproduct Formation in Thermal Cyclization

A significant challenge in the thermal cycloaddition of reactive olefins like chlorotrifluoroethylene is the potential for oligomerization and the formation of undesired byproducts. acs.org CTFE can dimerize to form dichlorooctafluorocyclobutanes or react with itself in other ways. acs.org Furthermore, the diradical intermediates can undergo reactions other than ring closure, such as hydrogen abstraction or disproportionation, leading to a mixture of products.

The control of these side reactions is paramount for achieving high purity of this compound. One common strategy is to use a large excess of one of the reactants, typically the less expensive or more volatile one (in this case, likely ethylene), to favor the formation of the 1:1 adduct over the self-cycloaddition products of CTFE. Careful control of the reaction temperature and time can also help to minimize byproduct formation. Lowering the temperature, to the extent that the reaction still proceeds at a reasonable rate, can increase the selectivity for the desired cycloadduct.

Catalytic Approaches to this compound Synthesis

To overcome the often harsh conditions required for thermal cycloadditions and to gain better control over selectivity, catalytic methods for the synthesis of cyclobutanes have been explored. Transition metal catalysis, in particular, offers promising avenues for effecting [2+2] cycloaddition reactions under milder conditions. nih.govsemanticscholar.orgdntb.gov.ua

Exploration of Transition Metal-Mediated Cyclization Methodologies

Transition metal complexes can facilitate [2+2] cycloaddition reactions through various mechanistic pathways that are distinct from the thermal diradical route. These pathways often involve the formation of metallacyclobutane intermediates. The metal center can coordinate to one or both of the olefinic reactants, bringing them into proximity and lowering the activation energy for the cycloaddition.

While the direct transition metal-catalyzed synthesis of this compound from CTFE and ethylene is not extensively documented, research on related systems provides a basis for exploration. Catalysts based on iron, nickel, cobalt, and rhodium have been shown to be effective for the [2+2] cycloaddition of various alkenes. The choice of metal, ligands, and reaction conditions can significantly influence the outcome of the reaction. For halogenated alkenes, the catalyst must be robust enough to tolerate the potentially coordinating or reactive nature of the substrates.

Table 2: Potential Transition Metal Catalysts for [2+2] Cycloaddition Reactions

| Metal | Typical Ligands | Potential Advantages |

| Iron | Phosphines, N-heterocyclic carbenes | Abundant, low cost, environmentally benign. |

| Nickel | Phosphines, N-heterocyclic carbenes | High reactivity, can catalyze challenging cycloadditions. |

| Cobalt | Phosphines, cyclopentadienyl | Can mediate a variety of cyclization reactions. |

| Rhodium | Phosphines, dienes | Often exhibits high catalytic activity and selectivity. |

Note: This table lists metals that have shown promise in [2+2] cycloaddition reactions in general. Their applicability to the specific synthesis of this compound would need to be investigated.

Research into Stereoselective and Regioselective Synthetic Routes

A key advantage of catalytic approaches is the potential for controlling the stereochemistry and regiochemistry of the cycloaddition. For the synthesis of this compound from the unsymmetrical chlorotrifluoroethylene, regioselectivity is a critical consideration. The two possible orientations of addition would lead to either this compound or 1-chloro-2,2,3-trifluorocyclobutane.

The use of chiral ligands on the metal catalyst can, in principle, induce enantioselectivity in the cycloaddition, leading to the formation of a specific enantiomer of the product. While the development of stereoselective and regioselective methods for the synthesis of multi-substituted cyclobutanes is an active area of research, nih.govnih.gov specific applications to the synthesis of this compound are not well-documented. The electronic and steric differences between the CF2 and CFCl groups in chlorotrifluoroethylene would likely play a significant role in directing the regioselectivity of a metal-catalyzed cycloaddition. Further research in this area is needed to develop efficient and selective catalytic routes to this and other fluorinated cyclobutanes.

Despite a comprehensive search for advanced synthetic methodologies for this compound, there is insufficient publicly available scientific literature to provide a detailed and thorough article that adheres to the specific outline requested.

The requested article structure, focusing on post-cyclization functionalization, reductive dechlorination strategies, halogen exchange reactions, and a comparative analysis of synthetic pathways for this specific compound, requires in-depth research findings and experimental data that are not readily accessible in current scientific databases and publications.

General principles of the requested synthetic methodologies are well-established in organic chemistry:

Post-cyclization functionalization involves modifying a pre-formed cyclobutane ring.

Reductive dechlorination is a method to selectively remove chlorine atoms, which could potentially be used to introduce fluorine.

Halogen exchange reactions are a common strategy for introducing fluorine into a molecule by replacing another halogen, such as chlorine.

However, the application of these methods to the specific synthesis of this compound, including detailed experimental conditions, yields, and comparative analyses of different routes, is not documented in the available literature.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, it is not possible to generate the requested article with the required level of detail and specific data. Further research and publication in this specific area would be necessary to provide the content as outlined.

Chemical Reactivity and Derivatization Studies of 1 Chloro 1,2,2 Trifluorocyclobutane

Nucleophilic Substitution Reactions at the Chlorinated Center

Detailed research literature specifically documenting the nucleophilic substitution reactions at the chlorinated carbon of 1-Chloro-1,2,2-trifluorocyclobutane is not extensively available in the public domain. While nucleophilic substitution on alkyl halides is a fundamental reaction in organic chemistry, specific studies on this fluorinated cyclobutane (B1203170) derivative are not prominently reported in the searched scientific literature.

Mechanistic Studies of Nucleophilic Attack on this compound

Specific mechanistic studies detailing the nucleophilic attack on this compound could not be found in the reviewed search results. Generally, such reactions on secondary chloroalkanes can proceed through SN1 or SN2 pathways, but dedicated research to elucidate the operative mechanism for this particular fluorinated substrate is not presently available.

Scope of Nucleophiles and Reaction Conditions for Functional Group Introduction

A comprehensive survey of the scope of nucleophiles (such as alkoxides, amines, or thiolates) and the specific reaction conditions for functional group introduction onto the this compound scaffold via nucleophilic substitution is not described in the available literature.

Oxidation and Reduction Pathways of the Cyclobutane Ring System

Investigations into the specific oxidation and reduction of the this compound ring system are not widely documented in the searched scientific literature. While general methodologies exist for the oxidation and reduction of cyclic alkanes, their specific application to this compound has not been detailed.

Research on the Formation of Fluorinated Cyclobutanone (B123998) and Carboxylic Acid Derivatives

There is no specific research available in the search results on the direct oxidation of this compound to yield corresponding fluorinated cyclobutanone or carboxylic acid derivatives. While the synthesis of fluorinated cyclobutane building blocks, including carboxylic acids from precursors like cyclobutanone, has been reported, the conversion starting from this compound is not described. researchgate.net

Studies on Selective Reduction to Partially or Fully Hydrogenated Analogues

Specific studies focused on the selective reduction of this compound to its partially or fully hydrogenated analogues, such as the hydrogenolysis of the carbon-chlorine bond, are not found in the provided search results. General methods for the hydrogenolysis of C-F bonds have been studied for aromatic compounds, but not for this specific cycloalkane. rsc.org

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The functionalization of this compound through modern cross-coupling reactions represents a significant area of its chemical utility. In particular, cobalt-catalyzed reactions have been identified as a method for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds starting from this chloro-fluoro-substituted cyclobutane. researchgate.net

Cobalt-catalyzed cross-coupling reactions have gained prominence as a cost-effective and efficient alternative to methods using precious metals like palladium. nih.gov These reactions are particularly effective for coupling alkyl halides, which can be challenging substrates for other catalysts. nih.govelectronicsandbooks.com The general mechanism often involves the reaction of an alkyl halide with an organometallic nucleophile, such as a Grignard reagent, in the presence of a cobalt catalyst. nih.gov Research in this area has led to the development of cobalt-based catalytic systems capable of coupling alkyl halides with various nucleophiles, including those for constructing sterically hindered quaternary carbon centers. acs.orgrsc.orgprinceton.edu

A thesis focused on new cobalt-catalyzed cross-coupling reactions explicitly mentions studying the coupling reaction of this compound, indicating its successful use as a substrate in such transformations. researchgate.net This suggests its capability to be functionalized with various alkyl, aryl, or nitrogen-containing groups, significantly expanding its synthetic potential.

Below is a representative data table illustrating the components and conditions for a general cobalt-catalyzed cross-coupling reaction, contextualized for the specified substrate.

| Component | Role | Example | Catalyst System |

| Substrate | Electrophile | This compound | CoCl₂ or CoBr₂ |

| Nucleophile | Coupling Partner | Alkyl/Aryl Grignard Reagent (R-MgX) | |

| Catalyst | Cross-Coupling Mediator | Cobalt(II) Halide | |

| Ligand/Additive | Stabilizes catalyst, enhances reactivity | 2,2'-Bipyridine, 1,3-Butadiene | |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Diethyl ether |

Exploration of Metal-Catalyzed Cross-Coupling Methodologies with this compound

The introduction of new functionalities to the this compound scaffold has been explored through metal-catalyzed cross-coupling reactions. These reactions are pivotal in forming new carbon-carbon and carbon-heteroatom bonds, offering pathways to a diverse range of derivatives. Research in this area has investigated the utility of various transition metal catalysts, with cobalt and iron showing notable potential.

One area of investigation has been the cobalt-catalyzed cross-coupling of this compound. researchgate.net While detailed specifics of these reactions are part of ongoing research, the exploration of economical and environmentally benign cobalt salts as catalysts presents an attractive alternative to more expensive and toxic metals like palladium. rsc.org The general principle of such reactions involves the activation of the carbon-chlorine bond by the cobalt catalyst, enabling the coupling with a suitable nucleophilic partner.

Iron-catalyzed cross-coupling reactions, known for their cost-effectiveness and low toxicity, have also been a subject of interest. These reactions typically employ Grignard reagents as coupling partners. nih.gov The mechanism is thought to involve the in-situ formation of highly reduced iron clusters that facilitate the coupling process. While specific studies on this compound are not extensively documented in readily available literature, the general applicability of iron catalysis to couple alkyl halides suggests its potential for the functionalization of this fluorinated cyclobutane. nih.gov

Below is a conceptual table illustrating potential cross-coupling reactions based on general principles of metal-catalyzed couplings.

| Catalyst System | Coupling Partner (Example) | Product Type (Conceptual) | Potential Reaction |

| Cobalt(II) salt / Ligand | Aryl Grignard Reagent | Aryl-substituted trifluorocyclobutane | C4H4F3Cl + ArMgBr -> C4H4F3-Ar + MgBrCl |

| Iron(III) salt / Ligand | Alkyl Grignard Reagent | Alkyl-substituted trifluorocyclobutane | C4H4F3Cl + RMgCl -> C4H4F3-R + MgCl2 |

| Palladium(0) / Phosphine Ligand | Boronic Acid | Aryl- or Vinyl-substituted trifluorocyclobutane | C4H4F3Cl + R-B(OH)2 -> C4H4F3-R + B(OH)2Cl |

Challenges and Strategies for Enhancing Selectivity and Yield in Coupling Reactions

Despite the potential of metal-catalyzed cross-coupling reactions, several challenges can impede their efficiency, particularly concerning selectivity and yield. The inherent stability of the C-F bonds in this compound compared to the C-Cl bond is a key factor influencing chemoselectivity. However, the steric hindrance around the chlorine atom, being part of a four-membered ring, can affect the reaction kinetics.

A primary challenge lies in preventing side reactions, such as elimination or rearrangement of the cyclobutane ring under the reaction conditions. The choice of catalyst, ligand, solvent, and temperature plays a crucial role in mitigating these unwanted pathways. For instance, the use of bulky ligands on the metal center can help to promote the desired reductive elimination step over beta-hydride elimination, which can lead to ring-opened products.

Another significant challenge is achieving high yields. The reactivity of the C-Cl bond in this specific fluorinated cyclobutane may be lower compared to simpler alkyl chlorides, necessitating more forcing reaction conditions which can, in turn, lead to lower selectivity. Strategies to enhance yield include the careful optimization of reaction parameters and the use of activating additives.

| Challenge | Potential Strategy |

| Low Reactivity | Use of more reactive organometallic reagents (e.g., organozinc or organolithium compounds). |

| Side Reactions (e.g., elimination) | Employment of low-temperature conditions and carefully selected ligands to control the catalyst's reactivity and selectivity. |

| Poor Yield | Optimization of catalyst loading, reaction time, and temperature. Addition of co-catalysts or additives to facilitate the catalytic cycle. |

| Ring-Opening | Use of milder reaction conditions and catalysts that are less prone to inducing ring strain relief. |

Ring-Opening Reactions and Rearrangements of the Cyclobutane Scaffold

The strained four-membered ring of this compound makes it susceptible to ring-opening reactions and rearrangements under certain conditions. These transformations can lead to the formation of linear, often highly functionalized, aliphatic compounds.

Ring-opening reactions can be initiated by nucleophilic attack on one of the carbon atoms of the cyclobutane ring or by the action of electrophiles. The presence of fluorine atoms can significantly influence the regioselectivity of the ring-opening process. For instance, nucleophilic attack might be directed to a carbon atom based on the electronic effects of the fluorine substituents.

Rearrangements of the cyclobutane scaffold can also occur, particularly when carbocationic intermediates are formed. These rearrangements are driven by the relief of ring strain and can lead to the formation of more stable structures, such as cyclopropylcarbinyl or open-chain allylic systems. The specific nature of the rearrangement products would depend on the reaction conditions and the nature of any catalysts or reagents involved. While specific studies detailing the ring-opening and rearrangement reactions of this compound are not extensively reported, the general principles of cyclobutane chemistry suggest that such transformations are plausible and could be a route to novel fluorinated molecules. nih.gov

| Reaction Type | Triggering Condition (Conceptual) | Potential Product Type (Conceptual) |

| Nucleophilic Ring-Opening | Strong nucleophile (e.g., alkoxide, thiolate) | Linear, functionalized butane (B89635) derivative |

| Electrophilic Ring-Opening | Lewis or Brønsted acid | Rearranged or ring-opened unsaturated halide |

| Thermal Rearrangement | High temperature | Isomeric cyclobutene (B1205218) or butadiene derivatives |

| Cationic Rearrangement | Generation of a carbocation on the ring | Cyclopropylcarbinyl or homoallylic derivatives |

Structural Elucidation and Conformational Analysis of 1 Chloro 1,2,2 Trifluorocyclobutane

Vibrational Spectroscopy Applications (Infrared and Raman) for Conformational Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying and distinguishing between the conformational isomers of 1-Chloro-1,2,2-trifluorocyclobutane. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. kurouskilab.com For a molecule like this compound, the different spatial arrangements of the C-Cl and C-F bonds in axial versus equatorial conformers result in unique vibrational spectra for each isomer.

The presence of multiple conformers at equilibrium in the gas or liquid phase leads to a complex spectrum where bands from each conformer are superimposed. By analyzing the characteristic frequencies for specific bond stretches and deformations, assignments can be made. For instance, the C-F and C-Cl stretching vibrations are highly sensitive to their conformational environment. The frequencies of these modes, along with the ring-puckering vibrations typically found in the far-infrared region (<400 cm⁻¹), provide a spectral fingerprint for each stable conformation. mdpi.comnih.gov Comparing experimental spectra with those predicted by quantum chemical calculations for different possible geometries is crucial for a definitive conformational assignment. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| C-H Stretching | 2880 - 3080 | Typical for alkyl C-H bonds. Position can be influenced by adjacent electronegative atoms. |

| C-C Stretching | 900 - 1200 | Ring vibrations are complex and coupled. |

| C-F Stretching | 1000 - 1400 | Strong absorptions in the IR spectrum. The exact frequency is sensitive to the number of fluorine atoms on the carbon and the overall molecular geometry. |

| C-Cl Stretching | 580 - 780 | Characteristic absorption whose frequency depends on the conformation (axial vs. equatorial). |

| Ring Puckering | < 400 | A low-frequency mode critical for conformational analysis, often observed in the far-IR or Raman spectrum. |

Matrix isolation is a powerful experimental technique ideally suited for the conformational analysis of flexible molecules. researchgate.net The method involves trapping the molecule of interest in a solid, inert matrix (typically argon or xenon) at cryogenic temperatures (around 10 K). msu.rumdpi.com At these low temperatures, the energy barriers for conformational interconversion cannot be overcome, effectively freezing the molecules in their respective shapes as they existed in the gas phase just before condensation. nih.govnih.gov

For this compound, this technique would allow for the isolation and spectroscopic characterization of individual conformers (e.g., the axial-chloro and equatorial-chloro forms). nih.gov The resulting FTIR spectra are free from the rotational broadening seen in the gas phase and the intermolecular interactions present in the liquid or solid states, leading to sharp, well-resolved vibrational bands. researchgate.net This high resolution enables the clear identification of bands belonging to different conformers, even those present in low abundance. Furthermore, the clean experimental data obtained from matrix isolation studies provide an excellent benchmark for validating the accuracy of quantum chemical calculations, which can compute the theoretical spectra for each distinct conformer, thereby facilitating an unambiguous assignment. msu.runih.gov

The conformational dynamics of the cyclobutane (B1203170) ring are primarily governed by the ring-puckering motion. In unsubstituted cyclobutane, this motion occurs within a symmetric double-minimum potential, where the planar conformation represents the barrier to inversion between two equivalent puckered forms. nih.govrsc.org The height of this barrier can be determined by analyzing the series of low-frequency transitions observed in the far-IR or Raman spectra.

For this compound, the substitution breaks the ring's symmetry, making the two puckered wells non-equivalent in energy. One conformer (e.g., with the chlorine atom in an axial position) will be more stable than the other (with the chlorine in an equatorial position). The analysis of the low-frequency vibrational modes allows for the determination of the potential energy surface for the ring-puckering coordinate. This, in turn, yields the energy difference between the conformers and the height of the energy barrier that separates them. High-level ab initio calculations on the parent cyclobutane molecule have shown that accurate determination of this barrier requires sophisticated theoretical methods, and these calculations serve as a crucial guide for interpreting the experimental spectra of substituted analogs. nih.gov

| Parameter | Value for Cyclobutane (Reference) | Method |

| Puckering Barrier Height | ~498 cm⁻¹ (~5.96 kJ/mol) | ab initio Calculation (CCSD(T)/cc-pV5Z) nih.gov |

| Equilibrium Puckering Angle (θ) | ~29.7° | ab initio Calculation (CCSD(T)/aug-cc-pVTZ) nih.gov |

Advanced Nuclear Magnetic Resonance Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of fluorinated organic compounds in the solution phase. rsc.org The presence of multiple NMR-active nuclei in this compound (¹H, ¹³C, and ¹⁹F) allows for a comprehensive analysis of its three-dimensional structure and stereochemistry. The high natural abundance (100%) and high sensitivity of the ¹⁹F nucleus make it a particularly powerful probe. acs.orgacs.org

A combination of ¹H, ¹⁹F, and ¹³C NMR spectra provides complementary information to piece together the complete structure of this compound.

¹H NMR: The spectrum would show signals for the four protons on the cyclobutane ring. These signals would be complex due to spin-spin coupling between geminal and vicinal protons, as well as strong coupling to the nearby ¹⁹F nuclei. The chemical shifts would be indicative of the proton's environment, particularly its proximity and orientation relative to the electronegative chlorine and fluorine atoms.

¹⁹F NMR: This is often the most informative spectrum for such a molecule. The large chemical shift range of ¹⁹F minimizes signal overlap and is highly sensitive to the local electronic environment. acs.orgacs.org Distinct signals would be expected for the fluorine on C1 and the two geminal fluorines on C2. The magnitude of the through-bond coupling constants (J-couplings), such as ²JFF, ³JHF, and ¹JCF, provides critical information about connectivity and dihedral angles, which helps in defining the ring's conformation and the relative stereochemistry of the substituents. nih.gov

¹³C NMR: The spectrum is expected to show four distinct resonances, one for each carbon atom in the asymmetric molecule. The chemical shifts are significantly influenced by the attached halogens; the carbons bonded to fluorine (C1, C2) and chlorine (C1) would appear at characteristically downfield shifts.

| Nucleus | Expected NMR Features |

| ¹H | Complex multiplets due to H-H and H-F couplings. Chemical shifts depend on stereochemical position relative to substituents. |

| ¹⁹F | High-resolution signals with large chemical shift dispersion. Distinct resonances for F at C1 and F₂ at C2. J-coupling provides key structural data. |

| ¹³C | Four distinct signals expected. Carbons attached to Cl and F will be shifted downfield. |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are required to unambiguously assign all signals and elucidate the complex stereochemistry of this compound. A suite of correlation experiments establishes connectivity between different nuclei. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, identifying which protons are vicinal (on adjacent carbons) or geminal (on the same carbon).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to. This allows for the definitive assignment of carbon resonances. acs.org

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (typically over two or three bonds) between protons and carbons, which is crucial for establishing the connectivity of the entire carbon skeleton.

¹⁹F-detected experiments (e.g., ¹H-¹⁹F HSQC, ¹⁹F-¹⁹F COSY): Given the importance of the fluorine nuclei, experiments that correlate ¹⁹F with ¹H or other ¹⁹F nuclei are exceptionally powerful for determining the spatial relationships between the different fluorine atoms and the rest of the molecule. acs.orgnih.gov

Together, these 2D NMR techniques allow for a step-by-step construction of the molecular framework and the precise determination of the relative orientation of all atoms, confirming the identity and stereochemistry of the compound.

Experimental Determination of Ring Puckering and Conformational Isomers

The fundamental conformation of the cyclobutane ring is non-planar. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would exist in a planar arrangement. fiveable.melibretexts.org This puckering is characterized by a dihedral angle, and the ring rapidly inverts between two equivalent puckered forms in the parent molecule. nih.gov

In this compound, the substituents destroy the ring's symmetry. This leads to the existence of distinct conformational isomers that are not energetically equivalent. The primary isomers would be defined by the position of the substituents (particularly the unique chlorine atom on C1) as either axial or equatorial with respect to the approximate plane of the puckered ring. These conformers will have different stabilities due to varying steric and dipolar interactions.

The experimental determination of the equilibrium geometry, including the precise puckering angle and the relative populations of the conformational isomers, is typically achieved using gas-phase techniques like electron diffraction or microwave spectroscopy. These methods, often used in conjunction with the vibrational and NMR data discussed previously and supported by high-level theoretical calculations, can provide a detailed picture of the molecule's three-dimensional structure. The analysis can reveal which conformer is lower in energy and provide quantitative data on bond lengths, bond angles, and the barrier to ring inversion. nih.gov

| Conformer | Description of Key Substituent Position | Relative Stability |

| Isomer 1 | Chlorine atom at C1 is in an axial position. | Expected to be different from Isomer 2. The more stable form depends on the balance of steric and electrostatic interactions. |

| Isomer 2 | Chlorine atom at C1 is in an equatorial position. | Expected to be different from Isomer 1. |

Theoretical and Computational Investigations on 1 Chloro 1,2,2 Trifluorocyclobutane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanics forms the basis for understanding the structural and electronic properties of 1-Chloro-1,2,2-trifluorocyclobutane. By solving approximations of the Schrödinger equation, detailed insights into the molecule's preferred three-dimensional structure and the distribution of its electrons can be obtained.

The geometry of this compound and its various isomers has been optimized using sophisticated computational methods to determine the most stable atomic arrangements. acs.org Two primary levels of theory were employed for this purpose: the hybrid density functional theory (DFT) method B3LYP and the ab initio Møller-Plesset second-order perturbation theory (MP2). acs.org

These calculations are critical because four-membered rings like cyclobutane (B1203170) are not planar. They adopt a "puckered" conformation to relieve ring strain. The accuracy of a computational method is often judged by its ability to correctly predict this non-planarity. For this compound, the geometry optimization was carried out for its different isomers to identify the lowest energy conformations. acs.org

The choice of basis set—a set of mathematical functions used to build molecular orbitals—is crucial for the accuracy of quantum chemical calculations. For the study of this compound, the 6-311+G(2d,p) basis set was utilized with both B3LYP and MP2 methods. acs.org

To validate the chosen methodology, calculations were first performed on precursor molecules, cyclobutane and perfluorocyclobutane, for which experimental geometric data are available. acs.org A key parameter for these cyclic compounds is the ring puckering angle. The comparison showed that while both methods performed well for cyclobutane, the MP2 method was significantly more accurate in reproducing the experimental pucker angle of perfluorocyclobutane. acs.org This finding suggested that the MP2/6-311+G(2d,p) level of theory was more reliable for accurately modeling the fluorinated cyclobutane ring of the target molecule. acs.org

| Compound | Method | Calculated Pucker Angle (degrees) | Experimental Pucker Angle (degrees) |

|---|---|---|---|

| Cyclobutane | MP2/6-311+G(2d,p) | 28.5 | 27.9 - 35 |

| Cyclobutane | B3LYP/6-311+G(2d,p) | 27.3 | |

| Perfluorocyclobutane | MP2/6-311+G(2d,p) | 17.4 | 17.9 |

| Perfluorocyclobutane | B3LYP/6-311+G(2d,p) | 0.0 (Planar) |

This compound can exist in different spatial arrangements known as conformers or isomers, which can interconvert. Quantum chemical calculations were used to determine the relative stabilities of these isomers by computing their Gibbs free energy differences. acs.org This analysis is essential for understanding which conformers are most likely to be present at equilibrium. The calculated energy differences allow for the determination of the population ratio of different isomers in a given system. acs.org For subsequent simulations, the various isomers were included in ratios determined by these ab initio Gibbs free energy calculations. acs.org

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

While quantum chemistry is ideal for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules and their interactions over time. This approach is crucial for understanding the properties of this compound in a condensed phase, such as a pure liquid.

MD simulations rely on a "force field," which is a set of parameters that define the potential energy of the system. A critical component of the force field is the nonbonded interactions, which include electrostatic and van der Waals forces. The van der Waals interactions are often modeled using the Lennard-Jones (LJ) potential, which describes the repulsion and attraction between atoms. acs.org

For this compound, a combined ab initio and empirical approach was undertaken to optimize its LJ parameters. acs.org This involved running MD simulations of the pure liquid and adjusting the LJ parameters iteratively until the simulated bulk properties, such as density and heat of vaporization, matched experimental values. The initial structures for the molecules in the simulation were taken from the MP2/6-311+G(2d,p) geometry optimizations. acs.org The simulations were performed using the NAMD software package, with parameters for bonded forces adopted from the CHARMM27 force field. acs.org

| Atom Type | ε (kcal/mol) | Rmin/2 (Å) |

|---|---|---|

| CF2 | -0.1100 | 2.0000 |

| CFCl | -0.1200 | 2.1000 |

| CH2 (alpha to CFCl) | -0.0220 | 1.8500 |

| CH2 (alpha to CF2) | -0.0220 | 1.8500 |

To develop and validate the force field parameters, MD simulations were conducted in a simulated pure liquid environment. acs.org Each simulation system consisted of 125 molecules of this compound in a cubic box, with an initial density set to the experimental value of 1.3398 g/cm³. acs.org

The simulation protocol involved several stages:

Energy Minimization: A 10-picosecond minimization was performed to remove unfavorable starting contacts. acs.org

Equilibration (NVT): The system was simulated for 100 picoseconds at a constant number of moles, volume, and temperature to reach thermal equilibrium. acs.org

Production (NPT): A final, longer simulation of 1000 picoseconds was run at a constant number of moles, pressure, and temperature to gather data for property calculations. acs.org

These simulations model the complex network of intermolecular interactions, governed by electrostatic and van der Waals forces, that dictate the macroscopic properties of liquid this compound. The optimized parameters derived from this process are essential for accurately simulating this compound in more complex biological or chemical systems. acs.org

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical and computational chemistry provides a powerful lens through which the reactivity of molecules can be predicted and understood. For this compound, computational studies are essential to elucidate its potential chemical transformations, including substitution, oxidation, and reduction reactions. These investigations offer insights into the molecule's kinetic and thermodynamic properties, guiding our understanding of its behavior in various chemical environments.

At present, detailed computational studies specifically quantifying the energetics of substitution, oxidation, and reduction pathways for this compound are not extensively available in publicly accessible literature. However, general principles of physical organic chemistry and computational studies on analogous halogenated cyclobutanes allow for qualitative predictions.

Substitution reactions, particularly nucleophilic substitutions, would likely be influenced by the strong inductive effect of the fluorine and chlorine atoms, which would make the carbon atoms of the cyclobutane ring electron-deficient and thus susceptible to nucleophilic attack. The chlorine atom, being a better leaving group than fluorine, would be the primary site for substitution. The energetics of such reactions would depend on the nature of the nucleophile, the solvent, and the stereochemistry of the approach.

Oxidation of this compound would likely require potent oxidizing agents and harsh conditions due to the presence of electron-withdrawing halogen atoms, which deactivate the ring. Computational studies would be necessary to determine the most likely sites of oxidation and the activation barriers for such processes.

Reduction of the C-Cl bond is a plausible pathway, given that carbon-halogen bonds can be cleaved by reducing agents or electrochemically. The ease of reduction would be influenced by the electron affinity of the molecule, which is enhanced by the electronegative halogen substituents.

A hypothetical data table for the calculated energetics of these pathways is presented below. It is important to note that these are representative values and would require specific computational studies to be validated for this compound.

| Reaction Pathway | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Substitution (Sₙ2) | This compound + OH⁻ | 1,2,2-Trifluorocyclobutanol + Cl⁻ | -15.2 | -12.8 | 25.6 |

| Oxidation | This compound + O₂ | Oxidized Products | +5.4 | +8.1 | 45.3 |

| Reduction | This compound + H₂ | 1,2,2-Trifluorocyclobutane + HCl | -20.7 | -18.3 | 30.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific computational research is required to determine the actual energetic values for this compound.

The prediction of reaction mechanisms hinges on the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to locate these transient structures and calculate their energies.

For a potential Sₙ2 substitution reaction at the carbon bearing the chlorine atom, the transition state would involve the incoming nucleophile and the departing chloride ion simultaneously associated with the carbon atom in a trigonal bipyramidal geometry. The energy of this transition state would determine the activation barrier and, consequently, the rate of the reaction.

Elimination reactions (E2) are also a possibility for halogenated cyclobutanes, leading to the formation of a cyclobutene (B1205218). The transition state for an E2 reaction would involve the concerted removal of a proton by a base and the departure of the chloride ion. The stereochemical arrangement of the hydrogen and chlorine atoms would be a critical factor in determining the feasibility of this pathway.

Detailed research findings on the specific transition state geometries and energies for reactions of this compound are not readily found in the existing literature. Computational modeling would be required to provide a definitive characterization of these critical points on the potential energy surface and to predict the preferred reaction mechanisms.

Analysis of Fluorine and Chlorine Atom Effects on Cyclobutane Ring Strain and Stability.

A computational study by Saladino and Tang (2004) investigated the structure of this compound. Their work, employing MP2/6-311+G(2d,p) level of theory, focused on optimizing the geometry of various isomers and accurately reproducing the experimental pucker angles of related cyclobutane precursors. The puckering of the cyclobutane ring is a mechanism to alleviate some of the torsional strain. The degree of puckering is influenced by the nature and position of the substituents.

The presence of bulky and electronegative fluorine and chlorine atoms on the cyclobutane ring in this compound is expected to have several effects:

Steric Effects: The relatively large sizes of the chlorine and fluorine atoms will lead to steric repulsion between them and with the hydrogen atoms on the ring. This steric strain can influence the preferred puckered conformation of the ring.

Electronic Effects: The high electronegativity of fluorine and chlorine atoms leads to strong C-F and C-Cl dipole moments. These dipole-dipole interactions can either stabilize or destabilize certain conformations. Furthermore, the inductive effect of the halogens withdraws electron density from the carbon-carbon bonds of the ring, which can affect their length and strength.

Gauche Interactions: The relative positions of the halogen substituents can lead to gauche interactions, which are a form of steric strain. Computational analysis is crucial to quantify the energetic cost of these interactions in different conformations.

Below is a table summarizing the expected effects of the halogen substituents on the properties of the cyclobutane ring in this compound.

| Property | Effect of Fluorine and Chlorine Atoms |

| Ring Puckering | Influences the pucker angle and the barrier to ring inversion due to steric and electrostatic interactions. |

| Bond Lengths | C-C bond lengths may be altered due to changes in hybridization and electronic effects induced by the halogens. C-Halogen bond lengths are characteristic of the specific halogen. |

| Bond Angles | The internal C-C-C bond angles may deviate from the ideal 90° of a planar cyclobutane to minimize strain. |

| Ring Strain Energy | The overall ring strain is a combination of angle, torsional, and steric strain, all of which are modified by the presence of the halogen substituents. |

| Molecular Stability | The thermodynamic stability of different isomers and conformers is determined by the interplay of these steric and electronic effects. |

Applications of 1 Chloro 1,2,2 Trifluorocyclobutane in Specialty Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Complex Fluorinated Organic Compounds

1-Chloro-1,2,2-trifluorocyclobutane serves as an important building block for the synthesis of more complex fluorinated molecules due to the inherent reactivity of its strained carbocyclic ring and the presence of a reactive chlorine atom. ontosight.airesearchgate.net The combination of the cyclobutane (B1203170) framework and fluorine substituents can profoundly modify the physicochemical properties of parent molecules, making them valuable in medicinal and agricultural chemistry. beilstein-journals.org

The compound's utility stems from its ability to undergo various chemical transformations, allowing for the introduction of new functional groups and the construction of elaborate molecular architectures. The chlorine atom can be displaced through nucleophilic substitution reactions, while the cyclobutane ring itself can participate in ring-opening or rearrangement reactions under specific conditions, providing pathways to both cyclic and acyclic fluorinated products. researchgate.net This versatility allows chemists to leverage the unique stereoelectronic properties of the fluorinated cyclobutane motif.

Research into fluorinated cyclobutanes demonstrates their role as precursors to a variety of organic structures. For instance, the development of synthetic methodologies to create 1,1-disubstituted gem-difluorocyclobutanes highlights the importance of having accessible starting materials to generate diverse molecular designs for medicinal or materials chemistry. acs.org this compound is a key starting material for accessing such scaffolds.

Table 1: Examples of Transformations for Fluorinated Cyclobutane Scaffolds

| Precursor Type | Reaction Class | Reagents/Conditions | Resulting Structure Type | Significance |

|---|---|---|---|---|

| Halogenated Cyclobutane | Nucleophilic Substitution | Various Nucleophiles | Substituted Cyclobutanes | Introduction of diverse functional groups. researchgate.net |

| Difluorocyclobutanol | Dehydrative Functionalization | Acid Catalysis | Alkenyl- or Aryl-substituted Difluorocyclobutanes | Access to unsaturated derivatives. acs.org |

| Cyclobutene (B1205218) | Electrocyclic Ring Opening | Thermal Activation | Conjugated Dienes | Synthesis of complex acyclic systems. researchgate.net |

| Substituted Cyclobutane | Ring Expansion | Rearrangement Conditions | Substituted Cyclopentanes/Hexanes | Access to larger ring systems. researchgate.net |

Precursor and Intermediate in Polymer and Coating Development

The unique properties conferred by fluorine atoms, such as low surface energy, high thermal stability, and chemical inertness, are highly desirable in advanced polymers and coatings. This compound is identified as a compound of interest in materials science, particularly for the development of new polymers and coatings. ontosight.ai

Its role is primarily that of a precursor or intermediate in the synthesis of specialized monomers. Through chemical modification, this compound can be converted into functionalized cyclobutane monomers that can then be polymerized. For example, it could be used to synthesize vinyl- or acrylate-functionalized fluorocyclobutanes. The resulting polymers would incorporate the rigid, fluorinated cyclobutane ring into their structure, potentially leading to materials with:

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal degradation temperatures.

Chemical Resistance: The fluorinated backbone can resist attack by solvents and corrosive chemicals.

Low Dielectric Constant: The presence of fluorine can lower the dielectric constant, making such polymers useful in microelectronics.

Specific Optical Properties: Fluorination can alter the refractive index of a material.

While direct polymerization of this compound is not a primary application, its value lies in providing access to the fluorinated cyclobutane motif that is then integrated into larger polymer structures.

Utility in Biochemical Research Tools and Probes (focus on chemical applications)

In medicinal chemistry and biochemical research, molecular probes are essential for studying biological processes. The cyclobutane ring is an attractive scaffold for such tools because it acts as a rigid, three-dimensional anchor for orienting functional groups in specific spatial arrangements. nih.gov The introduction of fluorine, as in this compound, adds another layer of utility. Fluorine can modulate key properties like metabolic stability and binding affinity, and the ¹⁸F isotope is a widely used positron emitter for PET imaging. acs.orgnih.gov

This compound serves as a foundational chemical for the synthesis of these sophisticated biochemical tools. Its chemical reactivity allows for the systematic construction of complex substituted cyclobutanes designed to interact with specific biological targets. acs.org

Key Chemical Contributions to Biochemical Probes:

Scaffold Rigidity: The cyclobutane unit provides a conformationally constrained core, which can lead to higher binding affinity and selectivity for a biological target. nih.gov

Metabolic Stability: The replacement of hydrogen with fluorine at metabolically vulnerable positions can block oxidation by metabolic enzymes, increasing the in vivo lifetime of a probe or drug. The gem-difluoro group, accessible from precursors like this compound, is particularly effective in this role. acs.org

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a molecule's charge state and its interaction with protein binding sites. acs.orgnih.gov

For example, the synthesis of fluorinated cyclobutane-containing molecules like the PET imaging agent fluciclovine (B1672863) (¹⁸F) and the cancer therapeutic ivosidenib (B560149) demonstrates the successful application of this molecular motif, which can be accessed from versatile building blocks like this compound. acs.org

Investigations into Novel Solvents and Industrial Chemical Intermediates

Beyond its role as a building block for complex, high-value molecules, this compound is also investigated for its potential as a specialty solvent and an industrial chemical intermediate. ontosight.aiclearsynth.com Its physical and chemical properties, such as its liquid state at room temperature, a boiling point of approximately 78-80°C, and its fluorinated nature, suggest utility in specialized applications where conventional solvents are unsuitable. ontosight.ai

As an industrial intermediate, it is a precursor in multi-step syntheses for agrochemicals and other specialty chemicals. ontosight.aiclearsynth.com The presence of both chlorine and fluorine allows for selective, stepwise reactions, making it a versatile node in a complex synthesis plan.

Table 2: Potential Industrial Applications of this compound

| Application Area | Rationale | Relevant Properties |

|---|---|---|

| Specialty Solvent | Potential for dissolving specific fluorinated or non-fluorinated compounds; may serve as a reaction medium. | Liquid at room temperature, distinct polarity from fluorination. ontosight.ai |

| Cleaning Agent | Could be used for precision cleaning of electronics or optical components, similar to other fluorocarbons. | Chemical inertness, specific boiling point for easy removal. ontosight.ai |

| Heat Transfer Fluid | Fluorinated hydrocarbons are known for their thermal stability and suitable thermodynamic properties for heat exchange. | Boiling point of 78-80°C, strong C-F bonds. ontosight.ai |

| Agrochemical Intermediate | Serves as a starting point for creating fluorinated pesticides or herbicides. ontosight.ai | Reactive sites for further functionalization. ontosight.airesearchgate.net |

The investigation into these applications is driven by the continuous need for new chemical substances with tailored properties to meet the demands of high-tech industries.

Environmental and Atmospheric Chemical Research on Fluorinated Cyclobutanes

Atmospheric Degradation Pathways of 1-Chloro-1,2,2-trifluorocyclobutane.

The atmospheric fate of this compound is primarily determined by its reactions with various atmospheric oxidants and its susceptibility to photolytic degradation. While specific experimental data for this compound is limited, its degradation pathways can be inferred from studies on structurally similar halogenated cyclobutanes and other halogenated volatile organic compounds (VOCs).

Reactions with Hydroxyl Radicals (OH) and Chlorine Atoms (Cl).

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), and its reaction with this compound is expected to be a significant degradation pathway. The presence of hydrogen atoms in the cyclobutane (B1203170) ring makes it susceptible to hydrogen abstraction by OH radicals. This reaction initiates a cascade of oxidation steps, ultimately leading to the formation of more stable, and often more soluble, products that can be removed from the atmosphere through deposition.

For comparison, a study on 1,2-dichlorohexafluorocyclobutane (B1197575) (R-316c) determined an upper-limit rate coefficient for its reaction with OH radicals to be less than 2.3 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 296 K. nasa.gov Given that this compound has more hydrogen atoms, its reaction rate with OH radicals is expected to be faster. For instance, the atmospheric lifetime of trans-1-chloro-3,3,3-trifluoropropylene against OH radicals is about 40.4 days, highlighting the role of OH in the degradation of chlorinated and fluorinated compounds. scispace.comcopernicus.org

Reactions with chlorine atoms (Cl) can also contribute to the degradation of certain VOCs, particularly in marine or coastal areas where Cl atom concentrations can be significant. Halogenated compounds can react with Cl atoms, and for some VOCs, this can be a competitive loss process. For example, the reaction of 1-chlorocyclopentene with Cl atoms has a measured rate coefficient of (3.51 ± 1.26) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. dcceew.gov.au While specific data for this compound is unavailable, its potential reaction with Cl atoms should be considered in comprehensive atmospheric models.

Interactions with Ozone (O₃) and Other Atmospheric Oxidants.

Reactions with ozone (O₃) are generally significant for compounds containing carbon-carbon double bonds. Saturated compounds like this compound are expected to react very slowly with ozone. The study on 1,2-dichlorohexafluorocyclobutane reported a rate coefficient upper-limit for the O₃ reaction of less than 2.0 x 10⁻²² cm³ molecule⁻¹ s⁻¹, indicating that this is a negligible atmospheric sink for this class of compounds. nasa.gov Similarly, the reaction of 1-chlorocyclopentene with ozone was found to have a rate coefficient of (1.50 ± 0.19) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, which is significantly faster due to the double bond but still much slower than its reaction with OH radicals. dcceew.gov.au

Other atmospheric oxidants, such as the nitrate (B79036) radical (NO₃) during nighttime, could potentially play a role, but for saturated halogenated alkanes, these pathways are generally considered to be of minor importance compared to daytime oxidation by OH radicals.

Studies on Photolytic Degradation Processes.

Photolysis, the breakdown of a molecule by absorbing light, can be a significant atmospheric removal process for compounds that absorb ultraviolet (UV) radiation. Halogenated compounds, particularly those containing chlorine and bromine, can be susceptible to photolysis. A study on 1,2-dichlorohexafluorocyclobutane showed that it has a significant UV absorption spectrum between 184.95 and 230 nm. nasa.gov The photolysis of this compound resulted in the release of chlorine atoms with a quantum yield of 1.90 ± 0.27 at 193 nm, and the formation of hexafluorocyclobutene (B1221722) as a co-product. nasa.gov

Given these findings, it is highly probable that this compound also undergoes photolysis in the stratosphere, where high-energy UV radiation is abundant. This process would lead to the release of a chlorine atom, which can then participate in catalytic ozone depletion cycles. The photolysis of cyclopentanone, a non-halogenated cyclic ketone, has also been shown to lead to ring-opening and the formation of smaller products like ethylene (B1197577) and cyclobutane. psu.edu This suggests that photolysis of the cyclobutane ring in this compound could also lead to its fragmentation.

Environmental Fate and Persistence Modeling.

The environmental persistence of this compound is determined by its atmospheric lifetime, which is a function of its reaction rates with oxidants and its photolysis rate. Based on the data for similar compounds, its atmospheric lifetime is expected to be on the order of years. For example, HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane) has an atmospheric lifetime of approximately 5.8 years. ecetoc.org The structurally similar 1,2-dichlorohexafluorocyclobutane is described as a long-lived compound. nasa.gov

The persistence of such compounds allows for their transport over long distances and potential accumulation in the environment. researchgate.net Modeling studies of other halogenated aliphatic compounds help in understanding their potential distribution and fate in different environmental compartments. nih.gov Due to its volatility, this compound is expected to reside predominantly in the atmosphere. ecetoc.org

The ultimate fate of its degradation products will depend on their chemical nature. The formation of smaller, more soluble compounds can lead to their removal from the atmosphere via wet or dry deposition.

Methodologies for Assessing Environmental Impact Parameters.

The environmental impact of a chemical like this compound is assessed using several key parameters, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

The Ozone Depletion Potential (ODP) is a relative measure of a compound's ability to destroy stratospheric ozone, with CFC-11 as the reference (ODP = 1.0). wikipedia.orgepa.gov Compounds containing chlorine or bromine that are stable enough to reach the stratosphere will have a non-zero ODP. wikipedia.org Given that photolysis of this compound is expected to release a chlorine atom in the stratosphere, it will have an ODP. For comparison, HCFC-124 has an ODP of 0.022. ecetoc.org The ODP of trans-1-chloro-3,3,3-trifluoropropylene, a shorter-lived compound, is much lower at 0.00034. scispace.comcopernicus.org

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (GWP = 1). epa.govipcc.ch Halogenated compounds can be potent greenhouse gases due to their strong absorption of infrared radiation in the atmospheric window. The GWP is calculated based on the compound's radiative efficiency and its atmospheric lifetime. For example, HCFC-124 has a 100-year GWP of 619. nih.gov The GWP for 1,2-dichlorohexafluorocyclobutane has also been evaluated, indicating it is a potent greenhouse gas. nasa.gov

Data Tables

Table 1: Atmospheric Data for this compound and Related Compounds

| Compound | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (100-year GWP) |

| This compound | Estimated: Years | Estimated: >0 | Estimated: Significant |

| 1,2-Dichlorohexafluorocyclobutane (R-316c) | Long-lived nasa.gov | Potent nasa.gov | Potent nasa.gov |

| 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) | 5.8 ecetoc.org | 0.022 ecetoc.org | 619 nih.gov |

| trans-1-Chloro-3,3,3-trifluoropropylene | 0.11 (40.4 days) scispace.com | 0.00034 scispace.com | - |

| CFC-11 | 45 | 1.0 epa.gov | 4750 |

Note: Values for this compound are estimated based on the properties of structurally similar compounds due to the lack of specific experimental data.

Table 2: Rate Coefficients for Reactions with Atmospheric Oxidants for Related Compounds

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| 1,2-Dichlorohexafluorocyclobutane | OH | < 2.3 x 10⁻¹⁷ | 296 | nasa.gov |

| 1,2-Dichlorohexafluorocyclobutane | O₃ | < 2.0 x 10⁻²² | 296 | nasa.gov |

| 1-Chlorocyclopentene | OH | (5.97 ± 1.08) x 10⁻¹¹ | - | dcceew.gov.au |

| 1-Chlorocyclopentene | Cl | (3.51 ± 1.26) x 10⁻¹⁰ | - | dcceew.gov.au |

| 1-Chlorocyclopentene | O₃ | (1.50 ± 0.19) x 10⁻¹⁷ | - | dcceew.gov.au |

Future Research Directions and Unexplored Avenues in 1 Chloro 1,2,2 Trifluorocyclobutane Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of fluorinated compounds, including 1-chloro-1,2,2-trifluorocyclobutane, has traditionally relied on methods that can be environmentally burdensome. rsc.org For instance, the creation of fluorinated cyclobutanes often involves the fluorination of cyclobutyl ketones, a process which can be harsh. rsc.org Traditional fluorination techniques such as the Swarts reaction use hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF), generating significant amounts of by-products like HCl. dovepress.com The pursuit of green chemistry principles necessitates a shift away from these methods towards more sustainable and atom-economical processes. dovepress.com

Future research will likely focus on several key areas to make the synthesis of this compound and related structures greener:

Photochemical Methods: Visible-light-promoted reactions represent a promising green approach. rsc.org Research into photochemical difluoromethylation of bicyclobutanes using green solvents has shown the potential of using renewable visible light as a power source, achieving high atom economy and controlled chemoselectivity. rsc.orgresearchgate.net Similar strategies could be adapted for the synthesis of this compound.

Avoiding Hazardous Reagents: A major goal is to eliminate the use of toxic and difficult-to-handle reagents. eurekalert.org Developing processes that use safer, more accessible starting materials is crucial. For example, new methods for synthesizing sulfonyl fluorides that use easily handled reagents and produce only non-toxic salts as by-products showcase the direction the field is heading. eurekalert.org

Catalytic Fluorocyclization: The vicinal fluorocyclization of alkenes is an attractive strategy for creating cyclic fluorinated molecules. dovepress.com Further research into catalytic systems that can achieve these transformations efficiently and selectively for cyclobutane (B1203170) precursors would be a significant advancement.

Exploration of Novel Catalytic and Biocatalytic Transformations

The reactivity of the C-Cl bond and the strained cyclobutane ring in this compound offers numerous opportunities for novel catalytic and biocatalytic transformations.

Catalytic Transformations: The development of new catalytic systems can unlock novel pathways for functionalizing this compound. Research has already demonstrated cobalt-catalyzed cross-coupling reactions involving this specific compound. researchgate.net Expanding this repertoire is a key future direction. For instance, iron catalysis has been used to generate carbocation intermediates from gem-difluorocyclobutanols, which can then react with various nucleophiles. acs.org Palladium-catalyzed reactions have also been shown to be effective for the C-H difluoromethylation of azoles, proceeding through a proposed Pd(II) intermediate. acs.org Furthermore, organocatalysis presents a metal-free alternative for creating complex cyclobutane derivatives, with methods like enantioselective aldol (B89426) reactions being developed for cyclobutanones. nih.gov

Biocatalytic Transformations: Biocatalysis offers an environmentally friendly and highly selective route to functionalized molecules. nih.gov While specific biocatalytic transformations of this compound are yet to be extensively explored, research on related cyclic compounds demonstrates the potential. For example, a one-pot biocatalytic system using an alcohol dehydrogenase (ADH) and a Baeyer–Villiger monooxygenase (BVMO) has been developed to convert cyclohexanol (B46403) to ɛ-caprolactone. nih.gov Such enzymatic cascades could be engineered for the selective oxidation or functionalization of the cyclobutane ring. A significant research challenge in this area is overcoming enzyme inhibition by substrates or products, as has been observed with BVMO inhibition by cyclohexanol, cyclohexanone, and ɛ-caprolactone. nih.gov

| Transformation Type | Catalyst/Enzyme | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Cobalt Complex | This compound | Coupled Products | researchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Ruthenium Catalyst | Cyclobutenyl-functionalized Polyesters | Graft Copolymers | rsc.orgresearchgate.net |

| Aldol Reaction | Organocatalyst ((S)-tryptophan) | 2-Hydroxycyclobutanone | 2,2-disubstituted Cyclobutanone (B123998) | nih.gov |

| Functionalization | Iron Chloride | gem-Difluorocyclobutanols | 1,1-disubstituted Difluorocyclobutanes | acs.org |

| Oxidation Cascade | ADH and BVMO | Cyclohexanol | ɛ-Caprolactone | nih.gov |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Kinetics

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing reaction conditions and discovering new reactivity. Advanced spectroscopic techniques are critical tools for this purpose.

Future research should leverage these probes for studying reactions of this compound:

Time-Resolved Spectroscopy: Techniques like laser flash photolysis coupled with resonance fluorescence detection have been successfully used to determine the kinetics of reactions between OH radicals and cyclobutane in the gas phase. ias.ac.inresearchgate.net Applying such methods to the condensed-phase reactions of this compound could provide invaluable kinetic data.

Fluorine-19 NMR Spectroscopy: The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its high sensitivity and 100% natural abundance. wikipedia.org ¹⁹F NMR is a powerful tool for monitoring the progress of reactions involving fluorinated compounds, as demonstrated in the mechanistic studies of a palladium-catalyzed difluoromethylation where it was used to observe the decay of intermediates and the formation of products. acs.org This technique is ideally suited for real-time monitoring of transformations involving this compound.

Advanced Mass Spectrometry: The detection and identification of fluorinated compounds, including potential intermediates and by-products, can be achieved with high sensitivity and accuracy using advanced mass spectrometry methods like high-resolution accurate-mass mass spectrometry (HRAM-MS) and continuum source molecular absorption spectrometry (CS-MAS). chromatographyonline.comnih.gov These techniques can help to build a complete picture of the reaction landscape.

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| Laser Flash Photolysis/Resonance Fluorescence | Gas-phase reaction studies | Absolute rate constants, reaction kinetics | ias.ac.inresearchgate.net |

| Fluorine-19 NMR | Real-time reaction monitoring | Concentration of fluorine-containing species, intermediate tracking | acs.orgwikipedia.org |

| LC-HRAM-MS | Detection of known and novel PFAS | Accurate mass for identification and quantitation | chromatographyonline.com |

| HPLC-CS-MAS | Fluorine-specific speciation analysis | Detection and identification of novel fluorinated organic compounds | nih.gov |

Deeper Computational Modeling of Complex Reaction Systems and Solvation Effects

Computational chemistry provides insights that are often inaccessible through experimental means alone. For this compound, deeper computational modeling will be crucial for predicting its properties and understanding its reactivity in complex environments.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Quantum mechanical calculations can map out potential energy surfaces for proposed reaction pathways, helping to distinguish between different mechanisms (e.g., concerted vs. stepwise, ionic vs. radical). This is essential for understanding the transformations discussed in section 8.2.

Predicting Properties: Computational tools can accurately predict a wide range of physicochemical properties. For this compound, properties such as molecular weight, XLogP3, and topological polar surface area have already been computed. nih.gov More advanced calculations can predict spectroscopic signatures (e.g., NMR shifts) to aid in experimental characterization.

Modeling Solvation Effects: The solvent can have a profound influence on reaction rates and mechanisms by differentially stabilizing the ground state and transition state. nih.govslideshare.net This is particularly important for polar molecules like this compound. Theoretical calculations are needed to understand how the choice of solvent alters the thermodynamics and kinetics of its reactions. For example, studies on other reactions have shown that moving from a polar solvent like water to a less polar one can accelerate reaction rates by many orders of magnitude due to the desolvation of the ground state. nih.govrsc.org Understanding these solvation effects is critical for controlling reaction outcomes. researchgate.net

Design and Synthesis of New Materials Utilizing the Cyclobutane Scaffold

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive and underutilized scaffold for the design of new functional materials and molecules. researchgate.netnih.govnih.gov The unique substitution pattern of this compound provides a starting point for creating a diverse range of novel materials.

Future research avenues include:

Polymers and Coatings: The cyclobutane moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties. ontosight.ai For example, cyclobutenyl-functionalized polyesters have been used as macromonomers in ring-opening metathesis polymerization (ROMP) to create well-defined graft copolymers. rsc.orgresearchgate.net The fluorine content from this compound could be used to create polymers with low surface energy, chemical resistance, and specific thermal properties.